molecular formula C23H24N6O5S B2870356 1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide CAS No. 1116081-75-4

1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide

Cat. No.: B2870356
CAS No.: 1116081-75-4
M. Wt: 496.54
InChI Key: JLKAGOCPXQKFEV-UHFFFAOYSA-N
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Description

1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiazolo[4,5-d]pyrimidine core, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Future Directions

While specific future directions for this compound were not found, similar compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Preparation Methods

The synthesis of 1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which may result in distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-cyclopropylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5S/c30-18(25-15-5-6-16-17(8-15)34-12-33-16)10-29-11-24-20-19(22(29)32)35-23(27-20)28-7-1-2-13(9-28)21(31)26-14-3-4-14/h5-6,8,11,13-14H,1-4,7,9-10,12H2,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKAGOCPXQKFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)NC6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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